7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H20BrN3O3 and its molecular weight is 442.313. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Carbonylative Cyclization
A study by Bae and Cho (2014) discusses the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure, producing 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process underscores the utility of bromo-substituted compounds in synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science (Bae & Cho, 2014).
Solubility and Solvent Effect Studies
Li et al. (2019) investigated the solubility and solvent effect of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents, providing essential data for the solubility characteristics of bromo-substituted pyrrole diones. This study is crucial for understanding the physical properties and enhancing the applicability of such compounds in different solvent systems (Li et al., 2019).
Photosystem II Inhibition
Oettmeier, Masson, and Hecht (2001) discovered that 7-substituted 6-bromo-benzo[4,5]imidazo[1,2alpha]pyridin-8,9-diones serve as effective inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. This finding introduces a new chemical class of inhibitors, highlighting the potential of bromo-substituted compounds in studying and modulating photosynthetic processes (Oettmeier et al., 2001).
Synthesis and Crystal Structure Analysis
Research by Xiang (2009) on the synthesis and crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione underscores the importance of bromo-substituted compounds in the development of new materials with unique structural features. This study provides insight into the molecular configuration and intermolecular interactions, which are critical for the design of molecular materials (Xiang, 2009).
Properties
IUPAC Name |
7-bromo-2-[3-(dimethylamino)propyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-24(2)10-3-11-25-18(13-6-8-23-9-7-13)17-19(26)15-12-14(22)4-5-16(15)28-20(17)21(25)27/h4-9,12,18H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFLJCZVMCCRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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